![molecular formula C4H2O5-2 B1242258 trans-2,3-Epoxysuccinate](/img/structure/B1242258.png)
trans-2,3-Epoxysuccinate
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Overview
Description
Trans-2,3-epoxysuccinate(2-) is dicarboxylate anion of trans-2,3-epoxysuccinic acid. It is a dicarboxylic acid dianion, an epoxide and a C4-dicarboxylate. It derives from a succinate(2-). It is a conjugate base of a trans-2,3-epoxysuccinic acid.
Scientific Research Applications
Biogenic Acid Production
Trans-2,3-epoxysuccinate, along with succinic acid, accumulates in cultures of Paecilomyces varioti Bainier, a finding that highlights its role in biogenic acid production. The accumulation is influenced by the presence of specific metal ions like Cu2+ and Fe3+ (Ling et al., 1978).
Enzymatic Applications
A study on the resolution of esters of trans-epoxysuccinic acid shows the potential of these compounds in enzymatic applications, particularly in creating enantiomerically pure esters through biotransformations (Crout, Gaudet, & Hallinan, 1993).
Proteinase Inhibition
Trans-epoxysuccinate derivatives, particularly those based on the natural inhibitor E-64, are significant in studying the inhibition of cysteine proteases, highlighting the importance of the stereochemistry of the epoxysuccinyl group (Schaschke et al., 1997).
Therapeutic Applications
Ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate (EST), which contains a trans-epoxysuccinic acid moiety, is anticipated to be useful as an oral therapeutic agent for muscular dystrophy due to its inhibitory activities against cysteine proteinases involved in myofibrillar protein degradation (Tamai et al., 1987).
Substrate for Fumarase
Trans-2,3-epoxysuccinate is also a substrate for fumarase, a finding that expands our understanding of enzyme specificity and the range of substrates for this enzyme (Albright & Schroepfer, 1971).
Biodegradable Polymer Synthesis
Epoxy-poly(ester amide)s (EPEAs), synthesized using trans-epoxysuccinic acids, represent a new class of functional biodegradable polymers. These materials could have potential applications in drug delivery and surgical devices due to their material properties and chemical transformations (Zavradashvili et al., 2013).
Molecular Oxygen Incorporation
The study of molecular oxygen incorporation into trans-L-epoxysuccinic acid by Aspergillus fumigatus provides insights into the biosynthesis of this compound, highlighting its microbial production and potential applications (Aida & Foster, 1962).
properties
Product Name |
trans-2,3-Epoxysuccinate |
---|---|
Molecular Formula |
C4H2O5-2 |
Molecular Weight |
130.06 g/mol |
IUPAC Name |
(2R,3R)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/t1-,2-/m1/s1 |
InChI Key |
DCEMCPAKSGRHCN-JCYAYHJZSA-L |
Isomeric SMILES |
[C@@H]1([C@@H](O1)C(=O)[O-])C(=O)[O-] |
SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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